molecular formula C7H8ClN3O B1476739 1-(3-Chloropyrazin-2-yl)azetidin-3-ol CAS No. 1858715-48-6

1-(3-Chloropyrazin-2-yl)azetidin-3-ol

Cat. No.: B1476739
CAS No.: 1858715-48-6
M. Wt: 185.61 g/mol
InChI Key: DXNWLRNTDVKLSB-UHFFFAOYSA-N
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Description

1-(3-Chloropyrazin-2-yl)azetidin-3-ol is a chemical compound that features a pyrazine ring substituted with a chlorine atom at the third position and an azetidine ring with a hydroxyl group at the third position

Preparation Methods

The synthesis of 1-(3-Chloropyrazin-2-yl)azetidin-3-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazine ring: Starting with a suitable precursor, the pyrazine ring is synthesized and chlorinated at the third position.

    Azetidine ring formation: The azetidine ring is then constructed through cyclization reactions involving appropriate starting materials.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(3-Chloropyrazin-2-yl)azetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the chlorine atom or modify the pyrazine ring.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Ring-opening reactions: The azetidine ring can undergo ring-opening reactions under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(3-Chloropyrazin-2-yl)azetidin-3-ol involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In antiproliferative studies, it can interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis . The exact pathways and molecular targets vary depending on the specific application and biological context.

Comparison with Similar Compounds

1-(3-Chloropyrazin-2-yl)azetidin-3-ol can be compared with other azetidine and pyrazine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

1-(3-chloropyrazin-2-yl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O/c8-6-7(10-2-1-9-6)11-3-5(12)4-11/h1-2,5,12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNWLRNTDVKLSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=CN=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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